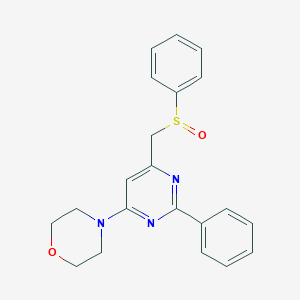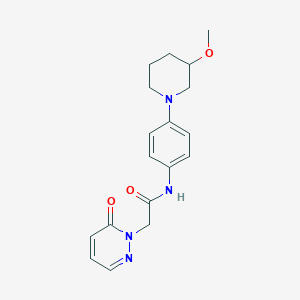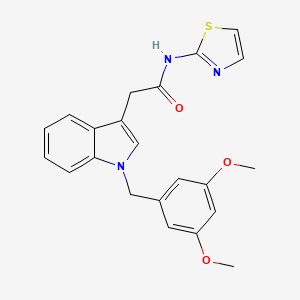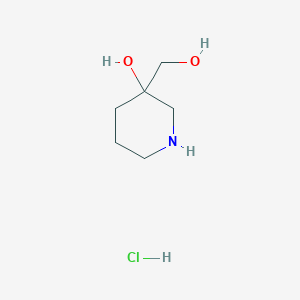
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is a chemical compound with a unique structure that combines a pyrimidine ring, a morpholine ring, and a phenyl sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide typically involves the reaction of 2-phenyl-4-pyrimidinylmethyl chloride with morpholine, followed by oxidation with an appropriate oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoxide group. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone.
Reduction: (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide involves its interaction with molecular targets such as enzymes or receptors. The sulfoxide group can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The pyrimidine ring may also play a role in binding to specific sites on proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfide
- (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
- 2-Phenyl-4-pyrimidinylmethyl morpholine
Uniqueness
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications. Additionally, the combination of the morpholine and pyrimidine rings provides a scaffold that can interact with a wide range of biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
4-[6-(benzenesulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(19-9-5-2-6-10-19)16-18-15-20(24-11-13-26-14-12-24)23-21(22-18)17-7-3-1-4-8-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZZMIPVZKXSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)
![Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2947576.png)
![[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate](/img/structure/B2947578.png)


![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)
![N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2947584.png)
![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)

![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)

![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)

